2-Bromodibenzothiophene 5,5-dioxide

Overview

Description

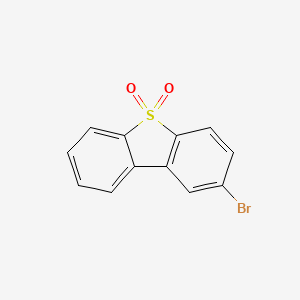

2-Bromodibenzothiophene 5,5-dioxide is a chemical compound with the molecular formula C12H7BrO2S and a molecular weight of 295.16 . It is a solid substance at room temperature .

Synthesis Analysis

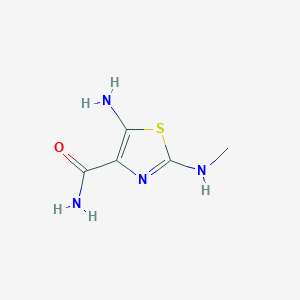

The synthesis of 2-Bromodibenzothiophene 5,5-dioxide can be achieved through copper (I)-catalyzed Ullmann C–N coupling . The reaction of 2-bromodibenzothiophene with various ranges of primary and secondary amines allows the synthesis of new N-substituted dibenzothiophene derivatives .Molecular Structure Analysis

The molecular structure of 2-Bromodibenzothiophene 5,5-dioxide consists of a dibenzothiophene core, which is a system of three fused rings, with a bromine atom attached to one of the carbon atoms and two oxygen atoms attached to the sulfur atom .Physical And Chemical Properties Analysis

2-Bromodibenzothiophene 5,5-dioxide is a solid substance at room temperature .Scientific Research Applications

Organic Electronics

2-Bromodibenzothiophene 5,5-dioxide: is a valuable material in the field of organic electronics due to its high purity and stability. It serves as a building block for organic semiconductors , which are crucial for developing flexible electronic devices. Its solid-state properties and thermal stability make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Medicinal Chemistry

In medicinal chemistry, this compound’s structural motif is explored for its potential biological activities. While specific applications in medicine are not well-documented, the compound’s derivatives could be synthesized and screened for various biological targets, contributing to the discovery of new therapeutic agents .

Environmental Science

The role of 2-Bromodibenzothiophene 5,5-dioxide in environmental science is not directly established. However, its chemical properties suggest that it could be used in the synthesis of dyes and pigments that are environmentally benign. Additionally, its derivatives may be studied for their environmental degradation patterns, aiding in pollution control studies .

Materials Science

This compound is significant in materials science, particularly as a precursor for advanced material synthesis. It’s used to create small molecule semiconductor building blocks, which are integral in developing new materials with specific electronic properties for sensors, photovoltaics, and other advanced technologies .

Energy Storage

While there is no direct evidence of 2-Bromodibenzothiophene 5,5-dioxide being used in energy storage, its structural and electronic properties suggest potential applications in the development of organic battery materials. These materials can offer advantages in terms of weight, flexibility, and disposability over traditional inorganic battery materials .

Chemical Synthesis

In chemical synthesis, 2-Bromodibenzothiophene 5,5-dioxide is a versatile intermediate. It can undergo various chemical reactions to produce complex molecules for pharmaceuticals, agrochemicals, and other industrial chemicals. Its bromine atom is particularly reactive, allowing for further functionalization .

Safety And Hazards

properties

IUPAC Name |

2-bromodibenzothiophene 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2S/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)16(12,14)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKJLRFOQLWYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromodibenzothiophene 5,5-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)

![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)

![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)